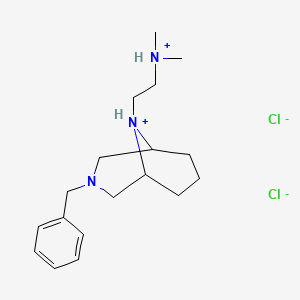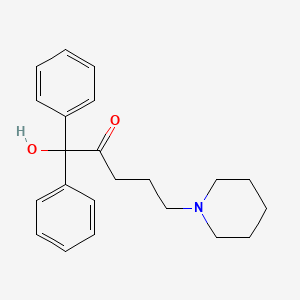
2-Pentanone, 1,1-diphenyl-1-hydroxy-5-piperidino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentanone, 1,1-diphenyl-1-hydroxy-5-piperidino- is a complex organic compound with the molecular formula C22H27NO2. It is known for its unique structure, which includes a piperidine ring, a hydroxy group, and two phenyl groups attached to a pentanone backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 1,1-diphenyl-1-hydroxy-5-piperidino- typically involves the reaction of 1,1-diphenyl-2-pentanone with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentanone, 1,1-diphenyl-1-hydroxy-5-piperidino- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 1,1-diphenyl-2-pentanone.
Reduction: Formation of 1,1-diphenyl-2-pentanol.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
2-Pentanone, 1,1-diphenyl-1-hydroxy-5-piperidino- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Pentanone, 1,1-diphenyl-1-hydroxy-5-piperidino- involves its interaction with specific molecular targets and pathways. The hydroxy group and piperidine ring play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-1,5-diphenyl-1-pentanone
- 5-Hydroxy-2-pentanone
- 1-Hydroxy-2-pentanone
Uniqueness
2-Pentanone, 1,1-diphenyl-1-hydroxy-5-piperidino- is unique due to its combination of a piperidine ring, hydroxy group, and two phenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
24860-78-4 |
|---|---|
Formule moléculaire |
C22H27NO2 |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
1-hydroxy-1,1-diphenyl-5-piperidin-1-ylpentan-2-one |
InChI |
InChI=1S/C22H27NO2/c24-21(15-10-18-23-16-8-3-9-17-23)22(25,19-11-4-1-5-12-19)20-13-6-2-7-14-20/h1-2,4-7,11-14,25H,3,8-10,15-18H2 |
Clé InChI |
VRMXLTBRJQANCL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCCC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




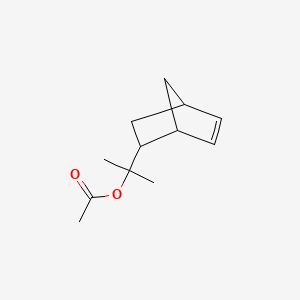
![4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene](/img/structure/B13745243.png)
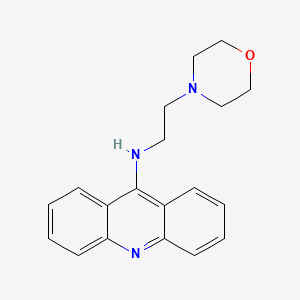
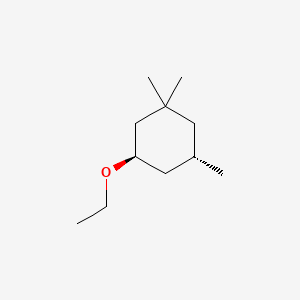
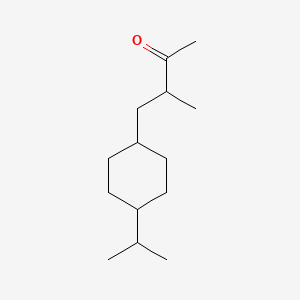
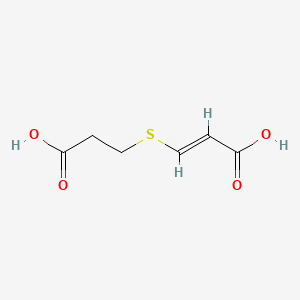
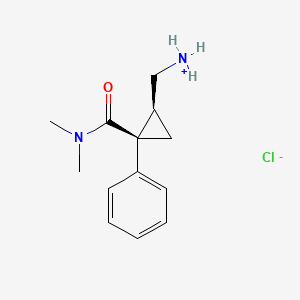
![2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13745267.png)

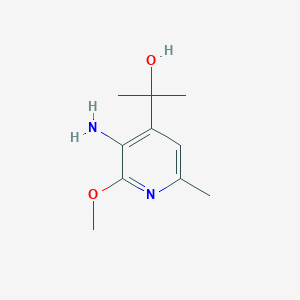
![5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid](/img/structure/B13745276.png)
